((2,3,6-Trichlorobenzyl)oxy)-2-propanol
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Overview
Description
((2,3,6-Trichlorobenzyl)oxy)-2-propanol is an organic compound characterized by the presence of a trichlorobenzyl group attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3,6-Trichlorobenzyl)oxy)-2-propanol typically involves the reaction of 2,3,6-trichlorobenzyl chloride with 2-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
((2,3,6-Trichlorobenzyl)oxy)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The trichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorobenzoic acid, while reduction may produce trichlorobenzyl alcohol.
Scientific Research Applications
((2,3,6-Trichlorobenzyl)oxy)-2-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2,3,6-Trichlorobenzyl)oxy)-2-propanol involves its interaction with specific molecular targets and pathways. The trichlorobenzyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trichlorobenzoic acid
- 2,4,6-Trichlorobenzoyl chloride
- 4-Methoxy-3-((2,3,6-trichlorobenzyl)oxy)benzaldehyde
Uniqueness
((2,3,6-Trichlorobenzyl)oxy)-2-propanol is unique due to its specific combination of a trichlorobenzyl group with a propanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
34314-31-3 |
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Molecular Formula |
C10H11Cl3O2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
1-[(2,3,6-trichlorophenyl)methoxy]propan-1-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-2-9(14)15-5-6-7(11)3-4-8(12)10(6)13/h3-4,9,14H,2,5H2,1H3 |
InChI Key |
ZRRCPKLWTBJUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCC1=C(C=CC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
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